molecular formula C9H7ClN2O2 B1618358 1-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 32549-33-0

1-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B1618358
CAS No.: 32549-33-0
M. Wt: 210.62 g/mol
InChI Key: MIUFTVKWLAFLSL-UHFFFAOYSA-N
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Description

Significance of Imidazolidine-2,4-dione (Hydantoin) Core in Medicinal Chemistry and Drug Discovery

The imidazolidine-2,4-dione ring, commonly known as hydantoin (B18101), is a five-membered heterocycle that is considered a privileged scaffold in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of biological and pharmacological activities. nih.govresearchgate.net The structural importance of the hydantoin core is underscored by its inclusion in several clinically used medications, such as the anticonvulsant Phenytoin (B1677684), the antibiotic Nitrofurantoin, and the anticancer drug Enzalutamide. nih.gov

The versatility of the hydantoin scaffold can be attributed to several key features:

Hydrogen Bonding Capacity : It possesses five potential sites for substitution, including two hydrogen bond acceptors (the carbonyl oxygens) and two hydrogen bond donors (the nitrogen atoms), enabling diverse interactions with biological targets. nih.gov

Synthetic Accessibility : The core structure can be readily synthesized through established cyclization reactions, making it an attractive framework for chemical libraries. nih.gov Its structure also allows for the easy introduction of various substituents. nih.govresearchgate.net

Broad Biological Activity : Derivatives of hydantoin have been extensively investigated and have demonstrated a wide array of pharmacological effects, including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties. nih.govrjpn.orgmdpi.com For instance, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have shown promising growth-inhibitory activity against various cancer cell lines. rjpn.org

The ability to modify the hydantoin ring at multiple positions allows for fine-tuning of its physicochemical properties and biological effects, making it a cornerstone for the design of new therapeutic agents. researchgate.net

Overview of Chlorophenyl Moiety in Pharmaceutical Research and Design

The incorporation of a chlorine atom into a phenyl ring (a chlorophenyl moiety) is a common and effective strategy in pharmaceutical research. Chlorine, as a halogen, can significantly influence a molecule's properties and its interaction with biological systems. The position of the chlorine atom (ortho, meta, or para) can lead to distinct mechanistic effects and inhibitory potencies. tandfonline.comnih.gov

Key contributions of the chlorophenyl group in drug design include:

Modulation of Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross cell membranes and reach its biological target. nih.gov

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electronic distribution within the molecule. This can affect binding affinities and reactivity. Studies have shown that these electronic effects can lead to tighter or looser interactions with amino acid residues in the binding pocket of a protein. nih.gov

Steric Influence : The size of the chlorine atom can provide steric bulk, influencing the molecule's conformation and how it fits into a receptor's binding site. nih.gov For example, the position of a chlorine substituent has been shown to affect the orientation and stability of a ligand within the active site of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). tandfonline.comnih.gov

The 4-chloro (para) substitution, as seen in the title compound, is frequently employed. A series of compounds featuring a 3-chlorophenyl-1-piperazinyl moiety were investigated as potential novel antipsychotic agents. globalresearchonline.net This highlights the utility of the chlorophenyl group in developing molecules that target the central nervous system.

Contextualization of 1-(4-Chlorophenyl)imidazolidine-2,4-dione as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules. Its structure provides a reactive scaffold that can be further modified. The synthesis of various heterocyclic compounds often begins with simpler, functionalized precursors. nih.gov

The utility of this compound as an intermediate can be understood in the context of general synthetic strategies for hydantoin derivatives:

N-Substitution : The hydrogen atom at the N-3 position of the hydantoin ring is labile and can be substituted through reactions like N-alkylation or Mannich reactions, allowing for the attachment of diverse functional groups. aensiweb.net

Building Block for Fused Systems : The core structure can be part of a synthetic route to create more elaborate, fused heterocyclic systems. For example, a related 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one was used as a precursor to produce a fused imidazolidine-2-thione derivative, demonstrating how a chlorophenyl-containing heterocycle acts as a starting point for more complex scaffolds. researchgate.net

Structure-Activity Relationship (SAR) Studies : Compounds like this compound are essential tools in SAR studies. documentsdelivered.comnih.govmdpi.com By synthesizing a series of analogues with variations on the chlorophenyl ring or other parts of the hydantoin structure, researchers can systematically investigate how specific structural features affect biological activity. nih.govresearchgate.netmdpi.com This process is crucial for optimizing lead compounds in drug discovery.

The synthesis of imidazolidin-2,4-dione derivatives is well-established, often utilizing methods like the Bucherer-Bergs reaction, which condenses a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.orgnih.govencyclopedia.pub This accessibility allows for the reliable production of intermediates like this compound for further chemical exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFTVKWLAFLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354497
Record name 1-(4-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32549-33-0
Record name 1-(4-Chlorophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32549-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Imidazolidine-2,4-dione Scaffold

Several classical and modern methods are employed to construct the fundamental imidazolidine-2,4-dione ring system.

The Bucherer-Bergs reaction is a prominent multi-component reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govnih.gov This one-pot synthesis typically involves the reaction of a ketone or an aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. nih.govnih.gov The reaction is often performed in an aqueous or alcoholic solvent at elevated temperatures. nih.gov

The mechanism is understood to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. nih.gov This intermediate then reacts with ammonia, released from the ammonium carbonate, to form an α-aminonitrile. nih.gov The aminonitrile undergoes nucleophilic addition to carbon dioxide (also from ammonium carbonate) to generate a cyano-containing carbamic acid, which subsequently undergoes intramolecular cyclization to yield the hydantoin (B18101) product. nih.gov While highly effective for creating substitutions at the C-5 position, the standard Bucherer-Bergs reaction does not typically yield N-1 or N-3 substituted hydantoins directly. nih.gov

Table 1: Overview of the Bucherer-Bergs Reaction

Feature Description
Reactants Ketone or Aldehyde, Alkali Metal Cyanide, Ammonium Carbonate nih.gov
Product Type 5-substituted or 5,5-disubstituted Imidazolidine-2,4-diones nih.gov
Key Intermediates Cyanohydrin, α-Aminonitrile nih.gov

| Conditions | Aqueous or alcoholic solvent, elevated temperature (e.g., 60-70 °C) nih.gov |

Knoevenagel condensation provides a pathway to 5-ylidene derivatives of imidazolidine-2,4-dione, which are valuable intermediates. researchgate.net This reaction involves the condensation of a carbonyl compound, typically an aldehyde, with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net

In the context of hydantoin chemistry, this approach is exemplified by the reaction of a pre-formed imidazolidine-2,4-dione ring (which has an active methylene group at C-5) with an aromatic aldehyde. For instance, the condensation of an aldehyde with hydantoin in a suitable solvent like ethanol, often using a base catalyst such as piperidine (B6355638), yields a 5-arylideneimidazolidine-2,4-dione. uva.nl These unsaturated products can be subsequently reduced to afford 5-substituted hydantoins.

The cyclization of open-chain urea (B33335) derivatives is a highly versatile and direct strategy for preparing N-substituted hydantoins. researchgate.net A common and effective variant of this method involves the reaction of an α-amino acid or its ester with an isocyanate. nih.govacs.org This reaction forms an intermediate N-carbamoyl amino acid (a ureido acid), which can then be cyclized under acidic or basic conditions to furnish the hydantoin ring. nih.govorganic-chemistry.org

For example, reacting an arylisocyanate with an amino acid like valine or aspartic acid produces an N-arylcarbamoyl amino acid. nih.gov Subsequent acid hydrolysis of this intermediate leads to the formation of the corresponding N-3 and C-5 substituted hydantoin. nih.gov This approach is particularly relevant for the synthesis of 1-arylhydantoins, where the aryl group is introduced via the isocyanate reactant. nih.gov A related method involves the reaction of α-amino methyl esters with carbamates to form ureido derivatives that cyclize under basic conditions. organic-chemistry.org

Table 2: Examples of Hydantoin Synthesis via Urea Derivative Cyclization

Urea Precursor Forming Reactants Cyclization Condition Product Type Reference
Aryl isocyanate + α-Amino acid Acid hydrolysis 3,5-Disubstituted hydantoin nih.gov
Phenyl isocyanate + C-Phenylglycine Reflux with HCl 3-Phenyl-5-phenyl-hydantoin researchgate.netnih.gov
Isocyanate + N-Alkyl-α-amino ester Domino condensation/cyclization N,N'-Disubstituted hydantoin nih.govacs.org

Targeted Synthesis of 1-(4-Chlorophenyl)imidazolidine-2,4-dione

The synthesis of the specific compound this compound can be achieved through established methods for preparing 1-arylhydantoins. The most direct and logical pathway is based on the cyclization of a corresponding urea derivative, as outlined previously.

A highly plausible route involves the reaction of 4-chlorophenyl isocyanate with glycine (B1666218) or a glycine ester. The initial step is the formation of the ureidoacetic acid derivative, N-(4-chlorophenylcarbamoyl)glycine. This intermediate is then subjected to intramolecular cyclization, typically by heating in the presence of an acid such as hydrochloric acid, to yield this compound. This method is analogous to the synthesis of other N-aryl hydantoins from the corresponding aryl isocyanates and amino acids. nih.govnih.gov

An alternative, though less direct, pathway would be the reaction of 4-chlorophenylurea (B1664162) with an α-haloacetyl halide, such as chloroacetyl chloride, followed by base-mediated cyclization to form the hydantoin ring.

Derivatization Strategies for Imidazolidine-2,4-dione Bearing Chlorophenyl Substituents

Once the this compound scaffold is formed, it can be further modified. Derivatization strategies typically focus on substitution at the remaining nitrogen atom (N-3).

The hydrogen atom at the N-3 position of the imidazolidine-2,4-dione ring is acidic and can be readily removed by a base to form a nucleophilic anion. This anion can then participate in various nucleophilic substitution reactions with a range of electrophiles.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride introduces an alkyl group at the N-3 position.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-3-acyl derivatives.

Mannich Reaction: Condensation with formaldehyde (B43269) and a primary or secondary amine introduces an aminomethyl group at the N-3 position.

These derivatization reactions allow for the creation of a diverse library of compounds built upon the core this compound structure.

Table 3: Representative N-3 Substitution Reactions for Hydantoin Scaffolds

Reaction Type Electrophile Base Product
N-Alkylation Alkyl Halide (R-X) K₂CO₃ or NaH 1-(4-Chlorophenyl)-3-alkyl-imidazolidine-2,4-dione
N-Acylation Acyl Chloride (RCOCl) Pyridine or Et₃N 1-(4-Chlorophenyl)-3-acyl-imidazolidine-2,4-dione

C-Substitution Reactions

The carbon atom at the 5th position (C5) of the imidazolidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it a prime site for various substitution reactions. These reactions are crucial for introducing structural diversity and modulating the physicochemical properties of the parent molecule.

One of the key strategies for C5-functionalization is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgacademicjournals.org The reaction proceeds through a nucleophilic addition of the deprotonated C5-carbanion to the carbonyl group, followed by dehydration to yield a C5-arylmethylene or C5-alkylidene derivative. wikipedia.org The choice of catalyst, which is often a weak base like piperidine or imidazole (B134444), is critical to facilitate the deprotonation at C5 without promoting self-condensation of the carbonyl reactant. wikipedia.orgresearchgate.net

While specific examples of Knoevenagel condensation starting directly from this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to hydantoin systems is well-established. For instance, the condensation of various aromatic aldehydes with thiazolidine-2,4-dione, a structurally related heterocyclic system, proceeds efficiently to afford the corresponding 5-arylidene derivatives. researchgate.net This suggests a high probability of success for similar reactions with this compound.

Hybrid Molecule Synthesis Incorporating Imidazolidine-2,4-dione Cores

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. frontiersin.org The this compound scaffold has been utilized as a building block for the synthesis of novel hybrid molecules.

A notable example involves the synthesis of N-Mannich bases derived from 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-dione. nih.govnih.govscispace.com These compounds are synthesized through a Mannich reaction, which involves the aminoalkylation of the N-H proton of the imidazolidine-2,4-dione ring with an aldehyde (typically formaldehyde) and a secondary amine. nih.govnih.govscispace.com This reaction leads to the formation of a C-N bond at the N3 position, linking the imidazolidine-2,4-dione core to another heterocyclic moiety, such as a piperazine (B1678402) ring. nih.gov

The synthesis of these hybrid molecules has been pursued with the aim of developing new anticonvulsant agents. nih.govnih.gov The combination of the substituted imidazolidine-2,4-dione core with other pharmacophores, like a phenylpiperazine moiety, has been shown to result in compounds with significant biological activity. nih.gov

Another approach to hybrid molecule synthesis involves the linkage of the imidazolidine-2,4-dione core to other heterocyclic systems like triazoles or oxadiazoles. nih.govnih.gov These strategies often involve multi-step synthetic sequences to connect the different heterocyclic rings. For instance, a triazole moiety can be linked to a thiazolidinedione core, a close analog of imidazolidine-2,4-dione, through various linker groups. nih.gov The resulting hybrid molecules have been investigated for their potential as antifungal agents. nih.gov While direct examples starting from this compound are not explicitly provided, these studies highlight the feasibility and potential of creating such hybrid structures.

The following table provides examples of hybrid molecules synthesized from related imidazolidine-2,4-dione scaffolds, illustrating the general strategies employed.

Imidazolidine-2,4-dione CoreHybridizing MoietyResulting Hybrid Molecule ClassReference
5-Cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-dionePhenylpiperazineN-Mannich Bases nih.govnih.gov
Thiazolidine-2,4-dioneTriazoleTriazole-Thiazolidinedione Hybrids nih.gov
Thiazolidine-2,4-dione1,3,4-OxadiazoleThiazolidinedione-Oxadiazole Hybrids nih.gov

Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Activities

Derivatives of the 1-(4-chlorophenyl)imidazolidine-2,4-dione scaffold have shown notable activity against the proliferation of various cancer cells. This has positioned the compound as a promising lead for the development of new anticancer therapies.

Inhibition of Specific Cancer Cell Lines (e.g., MCF-7, HCT-116, HePG-2, K562, PC-3)

The cytotoxic effects of imidazolidine-2,4-dione derivatives have been evaluated against a range of human cancer cell lines.

Notably, a series of (E)-3-((1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one derivatives, which share the core 4-chlorophenyl imidazolidine (B613845) structure, were tested for their in vitro antitumor activity against the HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. nih.gov These studies identified compounds with significant antiproliferative effects. nih.gov

In other research, a series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activities against anti-apoptotic Bcl-2 proteins. Within this series, certain compounds demonstrated superior growth inhibitory effects on K562 (leukemia) and PC-3 (prostate cancer) cell lines when compared to a lead compound. researchgate.net The imidazolidine-2,4-dione scaffold is recognized as a versatile base for developing agents with anticancer properties. nih.gov While extensive data exists for related structures like thiazolidine-2,4-diones against various cancer cell lines including breast cancer (MCF-7), specific inhibitory concentration data for this compound against MCF-7 is not detailed in the available literature. nih.gov

Interactive Table: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

Derivative ClassCell LineActivity Noted
(E)-3-((1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidin-4-oneHepG-2Good antiproliferation activity observed. nih.gov
(E)-3-((1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidin-4-oneHCT-116Good antiproliferation activity observed. nih.gov
Imidazolidine-2,4-dione derivativesK562Better growth inhibitory effects than lead compound. researchgate.net
Imidazolidine-2,4-dione derivativesPC-3Better growth inhibitory effects than lead compound. researchgate.net

Modulation of Apoptosis Pathways

A key mechanism behind the anticancer potential of imidazolidine-2,4-dione derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells.

Research has shown that targeting apoptotic pathways is a viable strategy for cancer treatment. nih.gov Derivatives of the imidazolidine-2,4-dione scaffold have been specifically designed as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins. researchgate.net By inhibiting these proteins, which are responsible for preventing cell death, the compounds can trigger the apoptotic cascade. For instance, novel imidazole (B134444) derivatives have been found to induce apoptosis through the mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, certain 2-thioxoimidazolidin-4-one derivatives with the 4-chlorophenyl group have been shown to arrest the cell cycle at specific phases and trigger apoptosis in both liver and colon cancer cells. nih.gov Other related derivatives, such as 5,5-diphenylhydantoins, have been observed to induce caspase-dependent apoptosis. nih.gov The activation of executioner proteins like caspase-3 is a critical step in the apoptotic process. nih.gov

Enzyme Inhibition Relevant to Oncogenesis (e.g., EGFR, HER2, HDAC6, PARP-1)

The anticancer effects of these compounds are also linked to the inhibition of specific enzymes that play crucial roles in tumor growth and survival.

EGFR: The imidazolidine-2,4-dione structure is considered a versatile scaffold for anticancer agents, with one of the proposed molecular mechanisms being the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov For example, a 5,5-diphenylimidazolidine-2,4-dione derivative showed promising growth inhibitory activity mediated by EGFR kinase inhibition. nih.gov

HER2: There is no specific information available in the searched literature regarding the inhibitory activity of this compound against Human Epidermal Growth Factor Receptor 2 (HER2).

HDAC6: A series of 1,3-disubstituted 2,4-imidazolinedione derivatives have been developed as selective inhibitors for Histone Deacetylase 6 (HDAC6), a promising target in cancer therapy. nih.gov Studies showed that compounds with a phenyl group on the cap region exhibited good HDAC6 inhibitory activities. nih.gov The inhibition of HDAC6 can induce apoptosis and suppress the growth of various cancer cells. nih.gov

PARP-1: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, and its inhibition is a clinically relevant strategy for cancer treatment, especially in tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations. nih.govfrontiersin.org PARP inhibitors function by preventing the synthesis of poly(ADP-ribose) and trapping the PARP1 enzyme on DNA, which hinders DNA repair and can lead to cell death. nih.govfrontiersin.org However, while the mechanism of PARP inhibition is well-studied, specific data linking this compound or its direct derivatives to PARP-1 inhibition were not found in the available research.

Antimicrobial Activities

In addition to its anticancer properties, the this compound scaffold has been explored for its ability to combat microbial pathogens, showing efficacy against both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, MRSA, Escherichia coli)

Derivatives of this compound have demonstrated significant antibacterial properties. A study on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives reported their evaluation as antimicrobial agents. These compounds were tested against Gram-positive strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative strains including Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.govnih.gov

The antibacterial activity of these compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Several of these derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov

Interactive Table: Antibacterial Spectrum of this compound Derivatives

Bacterial StrainGram TypeActivity Noted
Staphylococcus aureusGram-PositiveDerivatives showed inhibitory activity. researchgate.netnih.govnih.gov
MRSAGram-PositiveDerivatives showed inhibitory activity. researchgate.netnih.govnih.gov
Pseudomonas aeruginosaGram-NegativeDerivatives showed inhibitory activity. researchgate.netnih.govnih.gov
Escherichia coliGram-NegativeDerivatives showed inhibitory activity. researchgate.netnih.govnih.gov

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

While the imidazolidine-2,4-dione scaffold and its thio-analogs are investigated for antimicrobial properties, specific data on the efficacy of this compound against the fungal pathogens Candida albicans and Aspergillus niger is limited in the reviewed literature.

Studies on related structures provide some context. For instance, a series of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives were synthesized and tested for antifungal activity, with most possessing significant efficacy against Saccharomyces cerevisiae. researchgate.net Other research has focused on different imidazole-containing structures, such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, which was found to be particularly effective against in vivo Candida albicans infections in mice. nih.gov However, direct evidence for the activity of this compound against C. albicans or A. niger is not available in the searched results. nih.govnih.govnih.govmdpi.com

Anticonvulsant and Anti-seizure Activities

The imidazolidine-2,4-dione scaffold is a core component of established anticonvulsant drugs like phenytoin (B1677684). Research into derivatives has explored the impact of various substitutions on anti-seizure activity. Studies on N-Mannich bases derived from 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-dione have shown potent anticonvulsant effects. One derivative, in particular, demonstrated high efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in rats. Its performance was superior to the reference drugs phenytoin and ethosuximide (B1671622) in these tests.

Table 2: Anticonvulsant Activity of a 5-(4-chlorophenyl)-imidazolidine-2,4-dione Derivative

Test Model ED₅₀ (mg/kg) of Derivative Reference Drug & ED₅₀ (mg/kg)
Maximal Electroshock (MES) 5.76 Phenytoin (higher ED₅₀)
Subcutaneous Pentylenetetrazole (scPTZ) 57.31 Ethosuximide (higher ED₅₀)
Psychomotor Seizure (6-Hz) 26.06 Levetiracetam (comparable activity)

Data from a study on a 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-dione derivative.

Anti-inflammatory Properties

Research has been conducted on the anti-inflammatory potential of the broader class of 1-substituted 2-imidazolidinones. nih.gov These compounds were reported to exhibit significant anti-inflammatory effects in carrageenan-induced paw edema assays in rats, with efficacy comparable to aspirin. nih.gov However, specific studies focusing exclusively on the anti-inflammatory properties of this compound were not identified in the provided search results.

Antidiabetic and Aldose Reductase Inhibition

The imidazolidine-2,4-dione structure is a known pharmacophore with applications against diabetes. mdpi.com Aldose reductase (AR), the first enzyme in the polyol pathway which converts glucose to sorbitol, is a key target for managing diabetic complications, as its activity increases significantly under hyperglycemic conditions. nih.govfrontiersin.org While various imidazolidinedione derivatives have been investigated for antidiabetic properties and as aldose reductase inhibitors, specific research detailing these activities for this compound is not extensively covered in the available literature. nih.govmdpi.commdpi.com The development of inhibitors for aldose reductase remains an active area of research to prevent long-term diabetic complications. frontiersin.org

Cardiovascular and Arrhythmia-Related Activities

The imidazolidine-2,4-dione scaffold is present in known antiarrhythmic agents. mdpi.comresearchgate.net For example, Azimilide is an antiarrhythmic drug built around a hydantoin (B18101) core. nih.gov Studies have described the synthesis of basic amide derivatives of imidazolidine-2,4-dione as potential antiarrhythmic agents, with some showing activity in models of chemically induced arrhythmia. nih.gov Further research on 5-arylidene derivatives of imidazolidine-2,4-dione identified compounds with properties characteristic of Class Ia antiarrhythmics. nih.gov While the general class of compounds shows potential, specific data on the direct cardiovascular or anti-arrhythmic effects of this compound is not detailed in the reviewed materials.

Cannabinoid Receptor (CB1) Modulation

Derivatives of this compound have been shown to interact with the human cannabinoid receptor 1 (CB1). In a study of 1,3,5-triphenylimidazolidine-2,4-dione derivatives, the compound 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione was found to have one of the highest affinities for the human CB1 receptor reported for this class of compounds to date. nih.gov A [(35)S]-GTPγS binding assay confirmed that these compounds act as inverse agonists at the CB1 receptor. nih.gov This indicates a potential role for such derivatives in therapeutic areas where CB1 receptor modulation is beneficial. nih.gov

Anxiolytic Activity

Comprehensive searches of scientific literature and databases did not yield any specific research findings on the anxiolytic activity of the compound this compound.

While the broader class of imidazolidine-2,4-dione derivatives has been investigated for a variety of central nervous system effects, including anticonvulsant and antidepressant activities, specific studies evaluating the potential of this compound to alleviate anxiety are not publicly available. For instance, research on other derivatives, such as 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05), reported a lack of anxiolytic effects in preclinical models. Another related compound, ELB139 [1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], which is structurally different from an imidazolidine-2,4-dione, has shown anxiolytic potential. researchgate.net However, these findings cannot be directly extrapolated to this compound.

Therefore, there is currently no data from standard preclinical anxiety models, such as the elevated plus-maze or light-dark box test, to support or refute the anxiolytic potential of this specific compound. Further research would be necessary to determine if this compound possesses any activity in this therapeutic area.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on Biological Potency

The biological potency of 1-(4-Chlorophenyl)imidazolidine-2,4-dione derivatives can be significantly modulated by the introduction of various substituents. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position, all play a crucial role in the compound's interaction with its biological target.

Research on related hydantoin (B18101) series has demonstrated that substituents on the aromatic ring can have a profound effect on activity. For instance, in a series of imidazolidine-2,4-dione derivatives designed as Bcl-2 inhibitors, the presence and type of substituent on a benzene-sulfonamide moiety attached to the hydantoin core greatly influenced binding affinities. The introduction of electron-withdrawing groups, such as a nitro group (NO2) and a chlorine atom (Cl), led to the most potent compounds in that series, suggesting that such groups can favorably increase binding affinity to the target protein. nih.gov

In another study on phenylmethylenehydantoins with anticonvulsant activity, substitution with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring resulted in good anticonvulsant activity. Conversely, polar groups like nitro (-NO2), cyano (-CN), and hydroxyl (-OH) were found to be less active or inactive. researchgate.net This suggests that lipophilicity and electronic effects are key determinants of potency.

The following table summarizes the impact of different substituents on the biological activity of various hydantoin derivatives, providing insights that may be applicable to the this compound scaffold.

Scaffold/SeriesSubstituentPositionEffect on Biological ActivityReference
Imidazolidine-2,4-dione derivatives (Bcl-2 inhibitors)3-NO2-4-ClBenzene-sulfonamide moietyIncreased binding affinity nih.gov
Phenylmethylenehydantoins (Anticonvulsant)Alkyl, Halogeno, Trifluoromethyl, AlkoxylPhenyl ringGood anticonvulsant activity researchgate.net
Phenylmethylenehydantoins (Anticonvulsant)-NO2, -CN, -OHPhenyl ringLess active or inactive researchgate.net

Role of the Chlorophenyl Group and its Position (Para, Meta) on Biological Activity

The chlorophenyl group is a common feature in many biologically active compounds, and its presence in the this compound structure is significant. The chlorine atom, being a halogen, can influence the compound's properties in several ways, including increasing lipophilicity, which can enhance its ability to cross cell membranes. researchgate.net It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.

The position of the chlorine substituent on the phenyl ring (ortho, meta, or para) is critical and can lead to significant differences in biological activity. This is due to the different electronic and steric effects exerted by the substituent at each position. For example, in a study of 5-phenylhydantoin (B13835) analogues, fluorination at the para- and meta-positions of the phenyl ring resulted in compounds with anticonvulsant activity, though they were less active than the parent compound, phenytoin (B1677684). nih.gov

While direct comparative studies on the para versus meta-chloro isomers of 1-phenylimidazolidine-2,4-dione (B91669) are not extensively detailed in the provided search results, research on related structures provides valuable insights. For instance, in a series of 5-(chlorophenyl)-5-heptyl-imidazolidine-2,4-diones, the 3-chlorophenyl derivative was synthesized and evaluated for its anticonvulsant profile, indicating that the meta position is also a viable location for the chloro substituent. nih.gov

The following table presents data on related compounds, illustrating the influence of halogen position on biological activity.

Compound SeriesSubstituent and PositionObserved Activity/PropertyReference
5-Phenylhydantoin analogues4-FluoroActive in MES assay (anticonvulsant) nih.gov
5-Phenylhydantoin analogues3-FluoroActive in MES assay (anticonvulsant) nih.gov
5-Heptyl-imidazolidine-2,4-diones3-ChlorophenylSynthesized for anticonvulsant evaluation nih.gov

Influence of Imidazolidine (B613845) Ring Modifications on Efficacy and Selectivity

Modifications to the imidazolidine-2,4-dione ring itself are a key strategy in drug design to enhance efficacy and selectivity. These modifications can include substitutions at the N-1, N-3, and C-5 positions, as well as alterations to the ring structure, such as the introduction of thio- or seleno-analogs.

Substitutions at the N-1 and N-3 positions of the hydantoin ring are known to significantly impact biological activity. nih.gov For example, in the development of lymphoid-specific tyrosine phosphatase (LYP) inhibitors, imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives were designed and synthesized, with substitutions at these positions leading to potent and selective compounds. nih.gov

Furthermore, the replacement of one or both carbonyl groups in the hydantoin ring with a thiocarbonyl group to form thiohydantoins can lead to compounds with different biological profiles. researchgate.net Research on thiohydantoins and hydantoins as urease inhibitors has shown that both scaffolds can act as pharmacophoric groups, with their binding affinity influenced by the substituents on the ring. nih.gov

The introduction of spirocyclic systems at the C-5 position of the imidazolidine-2,4-dione ring has also been explored. For instance, cycloalkanespirohydantoins have been designed as potential anticonvulsant drug candidates. jscimedcentral.com

The table below provides examples of how modifications to the imidazolidine ring can affect biological outcomes.

ModificationExample Compound/SeriesEffect on Efficacy/SelectivityReference
Substitution at N-1 and N-3Imidazolidine-2,4-dione derivatives (LYP inhibitors)Potent and selective inhibition nih.gov
Replacement of C=O with C=SThiohydantoins (Urease inhibitors)Act as a pharmacophoric group with altered binding nih.gov
Spirocyclization at C-5CycloalkanespirohydantoinsDesigned as potential anticonvulsants jscimedcentral.com

Hydrogen Bonding and Hydrophobic Interactions in Target Binding

The binding of this compound and its analogues to their biological targets is governed by a combination of intermolecular forces, with hydrogen bonding and hydrophobic interactions playing a pivotal role. The imidazolidine-2,4-dione core contains two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups), making it well-suited for forming multiple hydrogen bonds with receptor sites. researchgate.net

Molecular docking studies of hydantoin derivatives have revealed the importance of these interactions. For instance, in the context of urease inhibition, the hydantoin ring can act as a pharmacophoric group through hydrogen bonding interactions with key amino acid residues in the enzyme's active or allosteric site. nih.gov Similarly, in the design of smoothened receptor antagonists, hydrogen bonding between the hydantoin ring and specific residues like Trp281 was found to be crucial for binding. nih.gov

The chlorophenyl group contributes significantly to hydrophobic interactions. The phenyl ring can engage in π-π stacking and other hydrophobic interactions with aromatic residues in the binding pocket of a target protein. The chlorine atom, in addition to potentially forming halogen bonds, also increases the lipophilicity of the phenyl ring, which can enhance these hydrophobic interactions. researchgate.netresearchgate.net

The following table summarizes the key interactions involved in the target binding of hydantoin derivatives.

Interaction TypeContributing MoietyExample Target/ResidueSignificanceReference
Hydrogen BondingImidazolidine-2,4-dione (N-H, C=O)Urease active site, Trp281 (Smoothened receptor)Crucial for binding and pharmacophoric nature nih.govnih.gov
Hydrophobic Interactions (π-π stacking)Chlorophenyl ringHydrophobic crevice (Smoothened receptor)Enhances binding affinity nih.gov
Halogen BondingChlorine atomNot specified in resultsPotential contribution to binding nih.gov

Pharmacophore Identification and Optimization

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For hydantoin-based compounds, several pharmacophore models have been proposed, which can guide the design and optimization of new derivatives, including those based on this compound.

A general pharmacophore model for anticonvulsant agents suggests the presence of at least one aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net The this compound structure fits this model well, with the chlorophenyl group serving as the aryl ring, and the imidazolidine-2,4-dione core providing the hydrogen bonding elements.

Pharmacophore models have been instrumental in the discovery of novel anticonvulsants. For example, a model derived from phenytoin led to the development of analogues with increased affinity for sodium channels. nih.gov These models often highlight the importance of a hydrophobic aryl group and a hydrogen-bonding moiety.

Optimization of the pharmacophore involves modifying the lead compound to better fit the model and enhance interactions with the target. This can include altering the substituents on the phenyl ring to improve hydrophobic or electronic properties, or modifying the hydantoin core to optimize hydrogen bonding or introduce new interactions. The development of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors, for example, involved a bio-isosteric replacement strategy, where the rhodanine (B49660) core of a known inhibitor was replaced with a hydantoin moiety, followed by optimization of substituents. nih.gov

The table below outlines the key features of a pharmacophore model for hydantoin-based anticonvulsants.

Pharmacophoric FeatureCorresponding Structural Element in this compoundRole in Biological ActivityReference
Aryl Ring (Hydrophobic)4-Chlorophenyl groupHydrophobic interactions with the receptor researchgate.net
Hydrogen Bond Acceptor/Donor UnitImidazolidine-2,4-dione core (C=O, N-H)Forms key hydrogen bonds with the target researchgate.net
Electron Donor AtomNitrogen/Oxygen atoms in the hydantoin ringContributes to electronic interactions researchgate.net

Computational Chemistry and in Silico Research

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-Chlorophenyl)imidazolidine-2,4-dione and its derivatives, docking studies have been instrumental in exploring their potential interactions with various biological targets implicated in a range of diseases.

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. mdpi.commdpi.com Derivatives of imidazolidine-2,4-dione have been investigated as potential EGFR inhibitors. nih.gov Molecular docking studies help to understand the binding interactions within the EGFR active site, which is crucial for the development of targeted anticancer agents. nih.govdovepress.com The imidazolidine-2,4-dione scaffold is recognized for its potential in anticancer drug design. nih.gov

CB1 Receptor: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. Molecular modeling studies have been conducted to understand the binding mode of imidazolidine-2,4-dione derivatives within the CB1 receptor. ucl.ac.be For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione has shown significant affinity for the human CB1 receptor. ucl.ac.be

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial agents. nih.govresearchgate.net While specific docking studies for this compound against DNA gyrase are not extensively documented, the broader class of heterocyclic compounds is often evaluated for this target. Such studies are vital for identifying new antibacterial agents, especially in the face of growing antibiotic resistance. nih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the complications of diabetes mellitus. ijrpr.commdpi.com Imidazolidine-2,4-dione derivatives are being explored as aldose reductase inhibitors. iucr.org Molecular docking is a key tool in predicting the binding interactions of these compounds with the enzyme's active site, aiding in the design of more potent and selective inhibitors. ijrpr.comnih.gov

PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear protein involved in DNA repair and is a significant target in cancer therapy. researchgate.netfrontiersin.org Molecular docking studies have been employed to investigate how derivatives of scaffolds similar to imidazolidine-2,4-dione, such as thiazolidine-2,4-dione, bind to the PARP-1 active site. researchgate.net These studies are crucial for the development of next-generation anticancer agents. researchgate.net

Bcl-2 Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis and are important targets for cancer therapy. nih.govbiointerfaceresearch.comnih.gov Molecular docking has been used to identify and analyze potential inhibitors of anti-apoptotic Bcl-2 proteins. semanticscholar.orgresearchgate.net Imidazolidine-2,4-dione derivatives have been designed and synthesized as potential Bcl-2 inhibitors, with docking studies confirming their binding affinities. nih.gov

Table 1: Summary of Molecular Docking Targets for Imidazolidine-2,4-dione Derivatives
Biological TargetTherapeutic AreaKey Findings from Docking Studies
EGFR/HER2CancerDerivatives show potential binding to the kinase domain, informing the design of targeted inhibitors. nih.gov
CB1 ReceptorNeurological DisordersSpecific derivatives exhibit high affinity, with models elucidating binding conformations. ucl.ac.be
DNA GyraseInfectious DiseasesHeterocyclic compounds are screened for potential antibacterial activity.
Aldose ReductaseDiabetes ComplicationsImidazolidine-2,4-dione scaffold shows promise for inhibitor design. iucr.org
PARP-1CancerDocking helps to understand interactions with the active site for DNA repair inhibition. researchgate.net
Bcl-2 ProteinsCancerDerivatives are designed as potential apoptosis inducers by targeting anti-apoptotic proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. For imidazolidine-2,4-dione derivatives, 3D-QSAR studies have been conducted to understand the structure-activity relationships for their inhibitory activities against targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov These models use techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to generate contour maps that highlight the structural features relevant to bioactivity. nih.gov Such insights are invaluable for the molecular design of novel and more potent derivatives. nih.gov

Analysis of Conformational Preferences and Tautomeric Stability

The three-dimensional conformation of a molecule is critical to its biological activity. Computational methods are used to analyze the conformational preferences of molecules like this compound. These studies can reveal the most stable, low-energy conformations that are likely to be biologically active.

Furthermore, the imidazolidine-2,4-dione ring can potentially exist in different tautomeric forms. Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, can significantly impact a molecule's properties and biological activity. Keto-enol tautomerism is a common phenomenon in such heterocyclic systems. stackexchange.comjst-ud.vnechemi.com Computational calculations can be used to determine the relative stabilities of different tautomers, providing insights into which form is likely to predominate under physiological conditions.

Ligand-Target Interaction Analysis

Beyond simply predicting binding affinity, computational studies provide a detailed analysis of the specific interactions between a ligand and its biological target. For derivatives of this compound, this involves identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the active site of a target protein. For example, in the context of VEGFR-2 inhibitors, docking studies have revealed that the thiazolidine-2,4-dione moiety can form crucial hydrogen bonds, while the chlorophenyl group engages in hydrophobic interactions. plos.org This detailed understanding of ligand-target interactions is fundamental to the rational design of more effective and selective drugs.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 1-(4-Chlorophenyl)imidazolidine-2,4-dione is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the chlorophenyl ring would typically appear as a set of two doublets in the downfield region (approximately 7.0-7.6 ppm) due to the ortho and meta coupling. mdpi.com The methylene (B1212753) protons (CH₂) of the hydantoin (B18101) ring are expected to produce a singlet, as they are chemically equivalent, likely in the range of 4.0-5.0 ppm. The N-H proton of the imidazolidine (B613845) ring would give rise to a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would anticipate signals for the six unique carbons of the p-chlorophenyl ring, a signal for the methylene carbon (C5) of the hydantoin ring, and two distinct signals for the two carbonyl carbons (C2 and C4) in the downfield region (typically >150 ppm). mdpi.com For example, in the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the carbonyl carbons appear at 156.2 ppm and 172.3 ppm, while the C5 carbon is observed at 60.2 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 7.3 - 7.6Doublet2H, Aromatic (ortho to Cl)
¹H~ 7.2 - 7.5Doublet2H, Aromatic (meta to Cl)
¹H~ 4.0 - 5.0Singlet2H, -CH₂- (C5 of hydantoin)
¹HVariableBroad Singlet1H, -NH- (N3 of hydantoin)
¹³C> 170SingletC=O (C2 or C4)
¹³C> 155SingletC=O (C2 or C4)
¹³C~ 125 - 140Singlet4 signals, Aromatic carbons
¹³C~ 50 - 60Singlet-CH₂- (C5 of hydantoin)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands. A prominent band corresponding to the N-H stretching vibration of the amide group in the hydantoin ring is expected in the region of 3200-3300 cm⁻¹. mdpi.com The two carbonyl (C=O) groups of the dione (B5365651) structure would give rise to strong, sharp absorption bands, typically between 1700 and 1780 cm⁻¹. mdpi.com Often, two distinct bands are observed, corresponding to the symmetric and asymmetric stretching of the coupled carbonyls. Other expected signals include aromatic C-H stretching just above 3000 cm⁻¹, C-N stretching, and a band for the C-Cl stretch at lower wavenumbers.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~ 3200 - 3300Medium-Strong, BroadN-H Stretching
~ 1770 - 1780Strong, SharpAsymmetric C=O Stretching
~ 1700 - 1720Strong, SharpSymmetric C=O Stretching
> 3000Medium-WeakAromatic C-H Stretching
~ 1490 - 1600MediumAromatic C=C Bending
~ 1090 - 1100MediumC-Cl Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₉H₇ClN₂O₂.

The electron impact mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z 210. A characteristic feature would be the presence of an (M+2)⁺ peak at m/z 212 with an intensity approximately one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom. mdpi.com Fragmentation patterns for hydantoins can be complex, but likely pathways would involve the cleavage of the imidazolidine ring. A common fragmentation pattern for related structures involves the loss of the phenyl isocyanate moiety or parts thereof. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Identity Notes
210[M]⁺Molecular ion containing ³⁵Cl
212[M+2]⁺Isotope peak containing ³⁷Cl (approx. 33% intensity of M⁺)
---Fragment IonsDependent on ionization energy; may include loss of CO, HNCO, or cleavage of the chlorophenyl group.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For C₉H₇ClN₂O₂, the theoretical composition provides a benchmark for experimental verification. chemicalbook.com

Table 4: Theoretical Elemental Composition of C₉H₇ClN₂O₂

Element Symbol Atomic Weight Theoretical Percentage (%)
CarbonC12.01151.32
HydrogenH1.0083.35
ChlorineCl35.45316.83
NitrogenN14.00713.30
OxygenO15.99915.19
Total 100.00

X-Ray Crystallography for Solid-State Structure Determination

Studies on related imidazolidine-2,4-dione derivatives show that the five-membered ring can adopt various puckered conformations. ceon.rs X-ray analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens, which dictate the crystal packing. mdpi.com For instance, in related structures, molecules often form dimers or chains through N-H···O hydrogen bonds. ceon.rs

Preclinical and Translational Research Perspectives

In Vitro Efficacy and Selectivity Assessments

The 1-(4-chlorophenyl)imidazolidine-2,4-dione core structure is featured in various derivatives that have been evaluated for their biological activity against several targets. In vitro studies have highlighted the potential of these compounds, particularly as antimicrobial agents.

Derivatives of this compound have demonstrated notable antibiofilm and antimicrobial properties. wipo.int Specifically, a series of methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. wipo.int These compounds showed efficacy against strains such as Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Streptococcus pneumoniae, and Pseudomonas aeruginosa. wipo.int The anti-virulence potential of imidazolidine-2,4-dione derivatives has also been investigated. Certain compounds from this class were found to completely inhibit protease enzymes and almost completely block hemolysin production in Pseudomonas aeruginosa at concentrations of 0.5 to 1 mg/ml. nih.gov

Beyond antimicrobial activity, the broader imidazolidine-2,4-dione scaffold has been explored for other therapeutic purposes. For instance, certain derivatives have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), a mechanism of interest for treating pain and anxiety. drugbank.com

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives

Bacterial Strain Type Activity Noted Source
Staphylococcus aureus (MTCC 737) Gram-positive Antimicrobial & Antibiofilm wipo.int
Methicillin-resistant S. aureus (MRSA) Gram-positive Antimicrobial & Antibiofilm wipo.int
Streptococcus pneumoniae (MTCC 1936) Gram-positive Antimicrobial & Antibiofilm wipo.int
Pseudomonas aeruginosa Gram-negative Antimicrobial & Antibiofilm wipo.int
Pseudomonas aeruginosa Gram-negative Inhibition of Virulence Factors nih.gov

Evaluation of Antimicrobial Mechanism of Action (e.g., DNA Gyrase Inhibition)

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a drug. For derivatives of this compound, a key mechanism of action identified is the inhibition of DNA gyrase. wipo.int DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. ijacskros.com It introduces negative supercoils into DNA and is a well-established target for antibacterial drugs, such as the quinolones. ijacskros.com

In vitro assays confirmed that specific derivatives of this compound are potent inhibitors of DNA gyrase. wipo.int Two compounds from the methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate series, designated 5b and 5d, were shown to have high-level DNA gyrase inhibition potential. wipo.int This inhibition is a critical event that can lead to the cessation of bacterial growth and, ultimately, cell death. wipo.intijacskros.com

Table 2: DNA Gyrase Inhibition by this compound Derivatives

Compound IC₅₀ (µM) Relative % Activity Source
5b 0.025 ≥ 98 wipo.int
5d 0.24 ≥ 94 wipo.int

Role as Intermediate in Drug Synthesis (e.g., Azimilide Dihydrochloride, Imepitoin)

In addition to the biological activities of its derivatives, this compound serves as a valuable intermediate in the synthesis of other active pharmaceutical ingredients.

Imepitoin: A significant application of this compound is its role as a key intermediate in the manufacturing process of Imepitoin. wipo.int Imepitoin is an anticonvulsant and anxiolytic drug approved for veterinary use in treating epilepsy in dogs. nih.govwikipedia.org It acts as a low-affinity partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor. wikipedia.orgnoahcompendium.co.uk A patent for an improved synthesis of Imepitoin explicitly describes a process that involves the preparation of the this compound intermediate, which then undergoes condensation with morpholine (B109124) to produce Imepitoin. wipo.int This highlights the industrial relevance of the title compound as a crucial building block for this veterinary medicine.

Azimilide Dihydrochloride: Azimilide is an investigational class III anti-arrhythmic drug that contains an imidazolidine-2,4-dione (hydantoin) ring in its structure. nih.gov Its chemical name is 1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione. nih.gov While it is a derivative of the imidazolidine-2,4-dione core, its structure does not feature a 4-chlorophenyl group directly attached to the ring at the N-1 position. Instead, the N-1 position is substituted with a methylideneamino group linked to a chlorophenyl-furan moiety. nih.gov Based on available literature, this compound is not a direct precursor in the synthesis of Azimilide.

Future Directions and Novel Compound Design

Exploration of New Chemical Scaffolds and Derivatization Strategies

The versatility of the imidazolidine-2,4-dione ring allows for structural modifications at multiple positions, primarily N-1, N-3, and C-5, making it a prime candidate for derivatization. mdpi.comresearchgate.net The exploration of new chemical scaffolds and derivatization strategies is a critical avenue for discovering next-generation therapeutic agents.

One primary strategy involves the introduction of diverse substituents onto the core ring to modulate the compound's biological activity. The biological effects of hydantoin (B18101) derivatives are often dictated by the interplay between the core ring and the various substituent groups attached to it. researchgate.net For instance, research into antimicrobial agents has shown that the presence of a chlorine atom can be crucial for the inhibitory effects of imidazolidine (B613845) derivatives against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net

Another key approach is "core hopping," where the central imidazolidine-2,4-dione scaffold is replaced by or integrated with other heterocyclic systems to create entirely new molecular frameworks. This strategy has been employed to develop selective inhibitors for targets like protein tyrosine phosphatase-1B (PTP1B), a key regulator in diabetes and obesity. nih.gov By exploring different core structures, researchers aim to improve binding affinity and selectivity for the target protein.

Furthermore, derivatization is not limited to simple substitutions. Complex chemical reactions are used to build more elaborate molecules. The Bucherer-Bergs and Urech reactions are classical methods for synthesizing the hydantoin core itself from various substrates like aldehydes, ketones, and amino acids. researchgate.net Modern strategies involve multi-step syntheses to attach larger, functionalized moieties. For example, cinnamic acids have been used to create potent inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), an important target in autoimmune diseases. nih.gov

Table 1: Examples of Derivatization Strategies for Imidazolidine-2,4-dione Scaffolds

Strategy Target/Application Example Moieties Reference
N-3 and C-5 Substitution Anticonvulsant, Antiarrhythmic, Antidiabetic Phenyl, Isopropylphenyl mdpi.comresearchgate.net
Core Hopping Selective PTP1B Inhibition Novel heterocyclic cores nih.gov
Cinnamic Acid-based Derivatization LYP Inhibition for Autoimmune Diseases Cinnamic acid derivatives nih.gov

Hybridization with Other Bioactive Moieties for Enhanced Therapeutic Effects

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single hybrid molecule. The goal is to create a compound with a synergistic or additive therapeutic effect, improved pharmacokinetic properties, or a multi-target profile. The imidazolidine-2,4-dione scaffold is an excellent platform for creating such hybrids.

This approach has been successfully applied in the development of potential treatments for various diseases. For example, researchers have synthesized hybrid compounds by combining the imidazolidine-2,4-dione structure with other heterocyclic systems known for their biological activity, such as oxazepines, diazepines, and quinazolines. researchgate.net This strategy aims to produce molecules with a better pharmacological profile than the individual components. researchgate.net

In the context of cancer therapy, the related thiazolidine-2,4-dione scaffold has been hybridized with acridine (B1665455) moieties. mdpi.com This combination leverages the known antitumor properties of acridines to enhance the cytotoxic effects of the resulting hybrid molecule. mdpi.com Similar strategies are being explored for imidazolidine-2,4-dione derivatives, where they are combined with moieties that target specific cancer-related pathways. For instance, derivatives have been designed to inhibit Bcl-2 proteins, which are crucial for cancer cell survival. nih.gov

The rationale behind hybridization is often to target multiple pathways involved in a complex disease. For diabetes, where insulin (B600854) resistance and depression can coexist, designing a single molecule with dual activity could offer significant therapeutic advantages. researchgate.net

Table 2: Examples of Hybrid Molecules Based on Imidazolidine/Thiazolidine-dione Scaffolds

Scaffold Hybridized Moiety Potential Therapeutic Application Reference
5,5-diphenyl-imidazolidine-2,4-dione Oxazepines, Diazepines, Quinazolines Antibacterial researchgate.net
Thiazolidine-2,4-dione Acridine Antitumor mdpi.com
Dihydropyrimidine Phthalimide DPP-4 Inhibition (Antidiabetic) mdpi.com

Development of Highly Selective and Potent Agents

A major goal in modern drug design is the development of agents that are both highly potent (effective at low concentrations) and highly selective (acting on the intended biological target with minimal off-target effects). For imidazolidine-2,4-dione derivatives, achieving this requires a deep understanding of structure-activity relationships (SAR) and the use of advanced computational tools.

Potency is often enhanced by optimizing the interactions between the drug molecule and its target protein. Researchers synthesize a series of related compounds and test their biological activity to identify which structural features lead to the best performance. For example, in the development of lymphoid-specific tyrosine phosphatase (LYP) inhibitors, cinnamic acid-based derivatives of imidazolidine-2,4-dione showed potent activity, with the most effective compound, 9r, having an IC₅₀ value of 2.85-6.95 μM and acting as a competitive inhibitor. nih.gov Similarly, novel imidazolidine-2,4-dione derivatives designed as PTP1B inhibitors have demonstrated outstanding inhibitory ability (IC₅₀ = 2.07 μM) and selectivity. nih.gov

Selectivity is a significant challenge, especially when targeting proteins that are part of a larger, highly similar family. Protein tyrosine phosphatases (PTPs) are a classic example, where achieving selectivity for PTP1B over other PTPs is difficult due to their highly homologous structures. nih.gov To overcome this, researchers use computer-aided drug design (CADD) and molecular dynamics simulations to understand the subtle differences in the binding sites of these proteins. nih.govnih.gov These computational methods help in designing molecules that fit precisely into the active site of the target protein, thereby enhancing selectivity. nih.gov

In the context of the related thiazolidine-2,4-dione scaffold, studies targeting VEGFR-2 have identified compounds with high efficacy (IC₅₀ = 0.079 μM) by optimizing the molecule's ability to bind with key amino acids in the active site, such as Cys917. nih.gov These findings provide a blueprint for designing highly potent and selective inhibitors based on the imidazolidine-2,4-dione core as well.

Addressing Challenges in Modern Drug Discovery with Novel Imidazolidine-2,4-dione Derivatives

The journey of a compound from initial discovery to a marketed drug is fraught with challenges, including issues related to synthesis, bioavailability, and overcoming drug resistance. The development of novel imidazolidine-2,4-dione derivatives is aimed at addressing these hurdles.

One major challenge is synthesizing complex molecules efficiently. Researchers are developing more streamlined and "green" synthetic routes, for instance, using water as a solvent to reduce costs and environmental impact during the synthesis of compounds like 5,5-diphenylimidazolidine-2,4-dione (Phenytoin). bepls.com

Another critical aspect is the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate. Poor ADMET properties are a major cause of late-stage drug development failures. Computational tools are now used in the early stages to predict the ADMET profile of newly designed compounds. nih.gov This allows chemists to modify the structure to improve properties like oral bioavailability and reduce potential toxicity, such as effects on the central nervous system (CNS). nih.gov

Finally, the increasing resistance of pathogens to existing antimicrobial drugs necessitates the search for new agents. Imidazolidine-2,4-diones are being actively investigated for their antibacterial and antifungal properties, with the aim of developing compounds that can circumvent existing resistance mechanisms. researchgate.net The design of multi-target inhibitors, as discussed in the hybridization section, is another strategy to combat resistance, as it is more difficult for an organism to develop resistance to a drug that acts on multiple essential pathways simultaneously.

Q & A

Basic Research Question

  • Chromatography : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
  • Spectroscopy : ¹H/¹³C NMR integration for stoichiometric protons; IR for carbonyl stretches (~1700–1750 cm⁻¹).
  • Elemental analysis : ≤0.4% deviation from theoretical C/H/N values.
    Cross-validation with SC-XRD (e.g., occupancy refinement) ensures crystalline purity .

How can researchers mitigate degradation during storage of imidazolidine-2,4-dione compounds?

Intermediate Research Question
Degradation pathways (hydrolysis, oxidation) depend on substituents. Strategies include:

  • Storage : Desiccated, under N₂ at −20°C.
  • Stabilizers : Antioxidants (e.g., BHT) for oxidation-prone analogs.
  • Lyophilization : For hygroscopic derivatives.
    Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

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Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.